2-Methyl-N-(o-tolyl)benzamide

Description

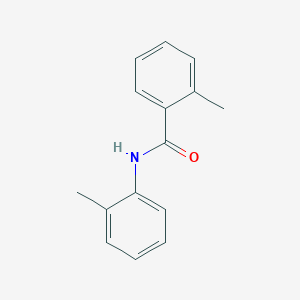

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-(2-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-11-7-3-5-9-13(11)15(17)16-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOSBZUAAMLSFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177523 | |

| Record name | Benzamide, 2-methyl-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22978-49-0 | |

| Record name | Benzamide, 2-methyl-N-(2-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022978490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2-methyl-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-N-(o-tolyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Characterization and Solid State Analysis of 2 Methyl N O Tolyl Benzamide

Single-Crystal X-ray Diffraction Studies of 2-Methyl-N-(o-tolyl)benzamidenih.goviucr.org

Single-crystal X-ray diffraction analysis of 2-Methyl-N-(o-tolyl)benzamide provides precise data on its crystal structure. The compound crystallizes in a monoclinic system with the space group P21/n. iucr.org The crystallographic data, collected at a temperature of 89 K, offers a detailed view of the unit cell dimensions and molecular arrangement. nih.goviucr.org

Table 1: Crystal Data and Structure Refinement for this compound nih.goviucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₅NO |

| Molecular Weight | 225.28 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 4.9340 (4) |

| b (Å) | 23.639 (2) |

| c (Å) | 10.0228 (8) |

| β (°) | 91.184 (4) |

| Volume (ų) | 1168.75 (17) |

| Z | 4 |

| Temperature (K) | 89 |

| Radiation | Mo Kα |

Analysis of Molecular Conformation and Dihedral Angles in the Crystalline Statenih.govsmolecule.com

In its crystalline form, the molecule of this compound adopts a specific, non-planar conformation. nih.gov The central C—N—C(O)—C amide unit is essentially planar, with a root-mean-square deviation of 0.003 Å. nih.govnih.gov This amide plane is significantly twisted relative to the two aromatic rings. nih.gov The dihedral angle between the amide group and the benzoyl ring is 43.33 (5)°, while the angle with the N-substituted tolyl ring is 44.71 (5)°. nih.govnih.gov

Table 2: Key Dihedral Angles in this compound nih.govnih.gov

| Planes | Dihedral Angle (°) |

|---|---|

| Amide Plane / Benzoyl Ring | 43.33 (5) |

| Amide Plane / N-Tolyl Ring | 44.71 (5) |

Investigation of Intermolecular Interactions: Hydrogen Bonding and Aromatic Interactionsnih.govsmolecule.comresearchgate.net

The crystal structure of this compound is stabilized by a network of intermolecular forces. The primary interaction is a classic N—H⋯O hydrogen bond. nih.gov This hydrogen bond links molecules in a head-to-head fashion, forming chains that propagate along the crystallographic b-axis. nih.gov

These hydrogen-bonded chains are further reinforced by weaker C—H⋯π interactions. nih.gov The methyl groups of the tolyl rings are positioned to engage in these contacts, which contributes to the stability of the chain formation. nih.goviucr.org

Table 3: Hydrogen Bond Geometry (Å, °) iucr.org

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N1—H1N···O1 | 0.88 | 2.05 | 2.923 (2) | 171 |

| C14—H14A···Cg1¹ | 0.98 | 2.82 | 3.684 (2) | 148 |

¹ Symmetry code: x+1, y, z. Cg1 is the centroid of the C8-C13 ring.

Polymorphism in this compound and Related Isomersiucr.org

While polymorphism has not been specifically documented for this compound, studies on its isomer, 2-Methyl-N-p-tolylbenzamide, have identified the existence of multiple crystalline forms. iucr.org Polymorphism is the ability of a substance to exist in more than one crystal structure, which can lead to different physical properties. acs.orgsemanticscholar.org The study of related isomers provides valuable insight into the potential for polymorphic behavior in this class of benzamides.

Identification and Characterization of Polymorphic Forms

For the related isomer, 2-Methyl-N-p-tolylbenzamide, two distinct monoclinic polymorphs have been identified and characterized. iucr.org Although both are monoclinic, they belong to different space groups and exhibit subtle but significant differences in their molecular conformations and packing.

Table 4: Comparative Crystallographic Data for Polymorphs of 2-Methyl-N-p-tolylbenzamide iucr.org

| Parameter | Polymorph (I) | Polymorph (II) |

|---|---|---|

| Space Group | P2₁/c | C2/c |

| Z | 4 | 8 |

| Dihedral Angle (Amide/Benzoyl) | 55.99 (7)° | 59.96 (11)° |

Influence of Crystallization Conditions on Polymorph Formation

The formation of different polymorphs is generally governed by crystallization conditions such as the choice of solvent, temperature, and degree of supersaturation. researchgate.netacs.org These factors can influence which conformational or packing arrangement is kinetically or thermodynamically favored during crystal nucleation and growth. semanticscholar.orgmdpi.com For the specific polymorphs of 2-Methyl-N-p-tolylbenzamide, the detailed crystallization conditions that lead to the formation of either form (I) or (II) are not extensively described in the available literature. However, the existence of these forms underscores the sensitivity of the solid-state structure of N-substituted benzamides to the crystallization environment. iucr.org

Spectroscopic Methodologies for Structural Elucidation

The structural confirmation and analysis of this compound rely on several key spectroscopic techniques. Each method probes different aspects of the molecule's constitution, from the connectivity of its atoms to the nature of its chemical bonds and electronic system.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. By analyzing the chemical shifts, multiplicities, and integration of signals in both ¹H and ¹³C NMR spectra, the precise location of each proton and carbon atom can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the different types of protons and their neighboring environments. For instance, a derivative, 2-methyl-N-(p-tolyl)benzamide, shows distinct signals for the aromatic protons, with doublets observed at δ 7.49 (d, J = 8.0 Hz, 2H) and δ 7.16 (d, J = 7.9 Hz, 2H), and a triplet at δ 7.34 (t, J = 7.5 Hz, 1H). rsc.org The methyl groups appear as sharp singlets at δ 2.49 (s, 3H) and δ 2.34 (s, 3H). rsc.org In related benzamide (B126) structures, the amide proton typically presents as a broad singlet. tsijournals.com For example, in N-(m-tolyl)benzamide, this signal appears at δ 7.92 (s, 1H). rsc.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for a Related Compound, 2-Methyl-N-(p-tolyl)benzamide rsc.org

| ¹H NMR (600 MHz, CDCl₃) | ¹³C NMR (151 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Signal |

| 7.49 (d, J = 8.0 Hz, 2H) | Aromatic |

| 7.46 (d, J = 7.4 Hz, 2H) | Aromatic |

| 7.34 (t, J = 7.5 Hz, 1H) | Aromatic |

| 7.27 – 7.21 (m, 2H) | Aromatic |

| 7.16 (d, J = 7.9 Hz, 2H) | Aromatic |

| 2.49 (s, 3H) | Methyl |

| 2.34 (s, 3H) | Methyl |

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. nih.govuni.lunih.gov The IR spectrum provides characteristic absorption bands that correspond to specific bond types.

Key vibrational frequencies observed in related benzamide structures include the N-H stretching vibration, which typically appears in the range of 3200-2800 cm⁻¹. researchgate.net The strong absorption band for the carbonyl (C=O) group of the amide is a prominent feature, usually found around 1650 cm⁻¹. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C-H stretching from the methyl groups appears just below 3000 cm⁻¹. The presence of these characteristic bands in the IR spectrum confirms the presence of the amide linkage and the aromatic and methyl groups within the molecule. tsijournals.com

Table 2: Characteristic IR Absorption Frequencies for Benzamide Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Amide (N-H) | Stretching | 3200-2800 researchgate.net |

| Carbonyl (C=O) | Stretching | ~1650 tsijournals.com |

| Aromatic (C-H) | Stretching | >3000 |

| Alkyl (C-H) | Stretching | <3000 |

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the fragmentation pattern of this compound, which aids in confirming its structure. uni.lunih.govnist.gov The molecular formula of the compound is C₁₅H₁₅NO, corresponding to a monoisotopic mass of approximately 225.11537 Da. uni.lu

In techniques like GC-MS, the molecule is ionized, and the resulting molecular ion peak ([M]⁺) confirms the molecular weight. For a related isomer, 2-Methyl-N-(m-tolyl)benzamide, the mass spectrum shows a top peak at m/z 119 and a third highest peak at m/z 225, corresponding to the molecular ion. nih.gov The fragmentation pattern provides further structural information. For instance, the cleavage of the amide bond is a common fragmentation pathway for benzamides, leading to characteristic fragment ions. The mass spectrum of 2-methylbenzamide, a related fragment, shows a prominent peak at m/z 119. nist.gov High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, further confirming the elemental composition of the molecule and its fragments.

Table 3: Predicted Collision Cross Section (CCS) Values for Adducts of this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 226.12265 | 150.6 |

| [M+Na]⁺ | 248.10459 | 157.9 |

| [M-H]⁻ | 224.10809 | 157.7 |

| [M+NH₄]⁺ | 243.14919 | 168.6 |

| [M+K]⁺ | 264.07853 | 154.2 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within the conjugated systems of this compound. nih.gov The aromatic rings and the amide group constitute a chromophore that absorbs UV light, promoting electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of a related compound, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl) benzamide, which also contains a benzamide moiety, shows characteristic absorption bands. researchgate.net Generally, benzamides exhibit absorption maxima corresponding to π → π* and n → π* transitions. The intense absorption bands are typically attributed to the π → π* transitions within the benzene (B151609) rings and the conjugated amide system. The less intense n → π* transition of the carbonyl group may also be observed. The specific wavelengths and intensities of these absorptions are influenced by the substitution pattern on the aromatic rings and the solvent used for the analysis. tsijournals.com

Computational Chemistry and Theoretical Studies on 2 Methyl N O Tolyl Benzamide

Density Functional Theory (DFT) Investigations of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study benzamide (B126) derivatives to understand their geometry, electronic properties, and chemical reactivity. ccspublishing.org.cndoi.org

The three-dimensional arrangement of atoms in 2-Methyl-N-(o-tolyl)benzamide is crucial for its properties and interactions. Experimental determination through X-ray crystallography has shown that the amide unit (C-N-C(O)-C) is essentially planar. nih.gov The two o-tolyl rings are not coplanar with this amide group, exhibiting significant dihedral angles of 44.71° and 43.33°, respectively. nih.gov These two aromatic rings are twisted relative to each other by 4.94°. nih.gov

Computational geometry optimization using DFT, typically with a functional like B3LYP and a basis set such as 6-31G(d,p), can be used to determine the most stable conformer of the molecule in the ground state. ccspublishing.org.cnresearchgate.net For this compound, conformational analysis would involve rotating the single bonds, particularly the C-N amide bond and the bonds connecting the phenyl rings to the amide group, to map the potential energy surface and identify the global minimum energy structure. researchgate.netresearchgate.net Studies on similar benzamide derivatives have shown that the presence of ortho-substituents, like the methyl groups in this compound, introduces steric hindrance that significantly influences the rotational barriers and the preferred conformation. scispace.com In the solid state, the ortho-methyl groups of the two tolyl rings are found to be in an anti orientation relative to each other. nih.gov

Table 1: Selected Experimental Geometric Parameters for this compound

| Parameter | Value |

|---|---|

| Dihedral Angle (Amide plane to Ring 1) | 44.71 (5)° |

| Dihedral Angle (Amide plane to Ring 2) | 43.33 (5)° |

| Dihedral Angle (Ring 1 to Ring 2) | 4.94 (7)° |

Data from single-crystal X-ray diffraction. nih.gov

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. imperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. researchgate.net

For this compound, DFT calculations would reveal the spatial distribution and energy levels of these orbitals. researchgate.net In related benzamide structures, the HOMO is often localized on the electron-rich aromatic rings, while the LUMO may be distributed over the carbonyl group and the aromatic systems. researchgate.net The HOMO-LUMO gap can be used to calculate various chemical reactivity descriptors. ccspublishing.org.cn

Table 2: Theoretical Chemical Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Energy Gap (η) | η = ELUMO - EHOMO | Indicates molecular stability and reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Softness (S) | S = 1 / η | Reciprocal of hardness, indicates high reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity to accept electrons. |

These descriptors are commonly calculated from HOMO and LUMO energies obtained via DFT. ccspublishing.org.cn

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net These maps are invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP is mapped onto the total electron density surface, with different colors indicating different potential values.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

While DFT calculations are excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational flexibility, solvent effects, and thermodynamic properties.

An MD simulation of this compound, particularly in a solvent like water or an organic solvent, would reveal how the molecule explores different conformations in solution. It would allow for the study of the rotation around the amide bond and the phenyl rings, providing a more realistic picture of its behavior than static calculations alone. Furthermore, MD simulations can be used to analyze intermolecular interactions, such as hydrogen bonding with solvent molecules, which can stabilize certain conformations. Such studies are crucial for understanding how the molecule behaves in a biological or chemical environment. tjnpr.org

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations provide a wealth of information about the electronic properties of a molecule beyond the FMOs. Properties such as the dipole moment, polarizability, and hyperpolarizability can be computed to understand the molecule's response to an external electric field. These properties are essential for predicting a material's nonlinear optical (NLO) activity. tandfonline.com

Theoretical Spectroscopic Calculations and Comparison with Experimental Data

Computational methods are routinely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure and understand its vibrational modes.

For this compound, DFT calculations can be used to compute its theoretical vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. doi.org

Vibrational Spectra: The calculation of harmonic vibrational frequencies can predict the positions of key IR and Raman bands. For this molecule, characteristic peaks would include the N-H stretch, the C=O stretch of the amide group, C-H stretches of the aromatic and methyl groups, and various C-C and C-N stretching and bending modes. Comparing these calculated frequencies (often scaled to correct for anharmonicity and basis set deficiencies) with experimental spectra helps in the precise assignment of vibrational modes. mdpi.com

NMR Spectra: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. rsc.org The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to validate the optimized molecular structure and aid in the assignment of signals, especially for complex aromatic regions. rsc.org

This synergy between theoretical calculations and experimental spectroscopy provides a robust framework for the structural elucidation of this compound. mdpi.com

Structure Activity Relationship Sar Studies and Biological Investigations of 2 Methyl N O Tolyl Benzamide Analogs

In Vitro Evaluation of Biological Activities

The benzamide (B126) scaffold has been the subject of extensive in vitro evaluation to determine its potential across various biological domains. These investigations have uncovered significant activities, ranging from anticancer effects to applications in crop protection.

Antiproliferative and Antitumor Activities in Cancer Cell Lines

N-substituted benzamide derivatives have demonstrated notable antiproliferative and antitumor effects against a variety of cancer cell lines. Research into these compounds, often designed as histone deacetylase (HDAC) inhibitors, has shown that their efficacy is closely tied to their structural features. nih.gov For instance, a series of N-substituted benzamide derivatives designed based on the HDAC inhibitor Entinostat (MS-275) showed inhibitory activity against several cancer cell lines, including MCF-7 (breast), MDA-MB-231 (breast), K562 (leukemia), and A549 (lung). researchgate.net

Studies have shown that substituents on the benzamide moiety are crucial. Derivatives with an amine (NH2) or a methyl (CH3) group at the R2 position of the benzamide ring exhibit selective antiproliferative activity. tandfonline.comnih.govtandfonline.com One such derivative, compound 7j , demonstrated potent, submicromolar antiproliferative activity against MCF-7 and T47D breast cancer cell lines. tandfonline.com Similarly, N-benzimidazole benzamide derivatives have been synthesized and tested, with some compounds showing significant and selective antiproliferative activity against the MCF-7 cell line. mdpi.com For example, an N-methyl-substituted derivative with hydroxy and methoxy (B1213986) groups on the phenyl ring and a cyano group on the benzimidazole (B57391) core was particularly effective against MCF-7 cells, with an IC50 value of 3.1 μM. mdpi.com

Further modifications, such as the creation of 2-amino-1,4-naphthoquinone-benzamide hybrids, have yielded compounds with high potency. researchgate.net Compound 5e from this series was the most effective cytotoxic agent against MDA-MB-231, SUIT-2, and HT-29 cancer cell lines. researchgate.net The structural modifications on the phenyl piperazine (B1678402) ring of 4-chloro-3-nitrobenzamide (B92726) analogs also significantly impact toxicity in small-cell lung cancer (SCLC) cells. nih.gov An analog with a methyl group at R1 and a chloro group at R2 was identified as the most potent in this series. nih.gov

| Compound | Cancer Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Compound 7j (benzamide derivative) | MCF-7 (Breast) | 0.83 | tandfonline.com |

| Compound 7j (benzamide derivative) | T47D (Breast) | 5.8 | tandfonline.com |

| N-methyl-substituted benzimidazole benzamide | MCF-7 (Breast) | 3.1 | mdpi.com |

| Compound 10 (2,5-disubstituted 4-chloro-3-nitrobenzamide) | 319N1 (Murine SCLC) | 0.182 | nih.gov |

| Compound 5e (2-amino-1,4-naphthoquinone-benzamide) | MDA-MB-231 (Breast) | Potent | researchgate.net |

Modulation of Histone Deacetylase (HDAC) Activity by Benzamide Derivatives

A primary mechanism for the antitumor activity of many benzamide derivatives is the inhibition of histone deacetylases (HDACs), enzymes that are crucial regulators of gene expression and are often dysregulated in cancer. tandfonline.comresearchgate.net Benzamides containing an ortho-aminophenyl group are known to selectively inhibit class I HDACs (HDAC1, 2, and 3). thieme-connect.com

Newly synthesized benzamide derivatives have been evaluated for their inhibitory activity against HDACs, with active compounds showing IC50 values in the 2-50 μM range. nih.govacs.org Structure-activity studies have revealed that a 2'-substituent, specifically an amino or hydroxy group on the anilide moiety, is essential for inhibitory activity. nih.govacs.org Furthermore, the molecular length of the inhibitor plays a key role; shorter molecules tend to exhibit stronger HDAC inhibition. tandfonline.comnih.govtandfonline.com

For example, compound 7j , a benzamide derivative, was identified as a potent inhibitor of HDAC1, HDAC2, and HDAC3, with IC50 values of 0.65, 0.78, and 1.70 μM, respectively, which were slightly more potent than the reference drug Entinostat. tandfonline.com Another study found that inserting an indole (B1671886) fragment into the benzamide structure yielded compound 3g , which had superior inhibitory activity on HDAC1 (IC50 = 0.803 µmol/L) compared to the drug chidamide. thieme-connect.com These findings highlight the potential of the benzamide scaffold for developing potent and selective HDAC inhibitors for cancer therapy. google.com

| Compound | HDAC Isoform | Inhibitory Potency (IC50 in µM) | Reference |

|---|---|---|---|

| Compound 7j | HDAC1 | 0.65 | tandfonline.com |

| HDAC2 | 0.78 | ||

| HDAC3 | 1.70 | ||

| Compound 3g (Indole-containing) | HDAC1 | 0.803 | thieme-connect.com |

| MS-275 | HDACs | Active (2-50 µM range for analogs) | nih.govacs.org |

| Compound 24a (fluorinated N-(2-aminophenyl)benzamide) | HDAC1/HDAC2 | Potent (nanomolar range) | wiley.com |

Insecticidal and Fungicidal Activities of N-Substituted Benzamides

Beyond pharmacology, N-substituted benzamides have been investigated for their potential in agriculture as pesticides. researchgate.net Novel benzamide derivatives have been designed as insect growth regulators, showing toxicity against pests like the white mango scale insect, Aulacaspis tubercularis. growingscience.com In one study, a synthesized compound, 3b , was particularly effective, with an LC50 of 0.318 ppm against nymphs and 0.993 ppm against adult females. growingscience.com Another class of compounds, 3-benzamido-N-phenylbenzamides (BPBs), targets the GABA receptors in insects, representing a novel mode of action distinct from other insecticides like fiproles. nih.gov

Benzamide derivatives substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) have shown good larvicidal activity against mosquitoes. nih.gov Compound 7a from this series exhibited 100% larvicidal activity at a concentration of 10 mg/L. nih.gov

In the realm of fungicidal activity, various benzamide derivatives have shown promise. A series of novel benzamides containing a substituted pyrazole (B372694) unit was synthesized, and compound 14 (4-chloro-N-(2-((1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)amino)phenyl)benzamide) displayed excellent activity against Sclerotinia sclerotiorum and Altenaria alternata. sioc-journal.cn Similarly, some N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides showed low to moderate in vitro antifungal activity. tubitak.gov.tr The pyridine-linked 1,2,4-oxadiazole benzamides also demonstrated broad-spectrum fungicidal properties, with compound 7h showing superior inhibitory activity (90.5%) against Botrytis cinereal compared to the commercial fungicide fluxapyroxad. nih.gov

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| Compound 3b | Aulacaspis tubercularis (nymphs) | LC50 = 0.318 ppm | growingscience.com |

| Compound 7a (pyridine-linked 1,2,4-oxadiazole) | Mosquito larvae | 100% larvicidal activity at 10 mg/L | nih.gov |

| Compound 14 (pyrazole-containing) | Sclerotinia sclerotiorum | EC50 = 11.21 mg/L | sioc-journal.cn |

| Compound 7h (pyridine-linked 1,2,4-oxadiazole) | Botrytis cinereal | 90.5% inhibition at 50 mg/L | nih.gov |

| Compound 4a (N-(5-cyanopyrimidine-4-yl)benzamide) | Fusarium oxysporum | >68% fungicidal activity | jocpr.com |

Exploration of Other Pharmacological Effects (e.g., Anti-inflammatory, Analgesic, Potassium Channel Activation)

The pharmacological utility of the benzamide scaffold extends to other areas, including anti-inflammatory, analgesic, and ion channel modulation activities.

Anti-inflammatory and Analgesic Activities: Analogs of mefenamic acid incorporating a 4-thiazolidinone (B1220212) moiety attached to a benzamide structure have been synthesized and evaluated. samipubco.com Several of these new compounds demonstrated analgesic and anti-inflammatory actions comparable or superior to the parent drug, mefenamic acid, in in vivo tests. Notably, compounds like 2-(2,3-dimethylphenylamino)-N-(4-oxo-2-p-tolylthiazolidin-3-yl) benzamide showed significant biological effects with reduced ulcerogenic potential, a common side effect of NSAIDs. samipubco.com

Potassium Channel Activation/Inhibition: Benzamide derivatives have been identified as potent modulators of various potassium channels. A series of N-pyridyl and pyrimidine (B1678525) benzamides were developed as openers for KCNQ2/Q3 potassium channels, which are targets for treating epilepsy. acs.org Conversely, other benzamide derivatives have been discovered as potent inhibitors of the Kv1.5 potassium channel, a target for atrial fibrillation. bjmu.edu.cn More recently, a ligand-based design strategy was used to develop benzamide-derived inhibitors of the voltage-gated potassium channel Kv1.3, a validated target for autoimmune diseases. nih.gov This research led to the identification of compounds with submicromolar IC50 values. nih.gov Heterocyclic analogs of benzanilides have also been reported as potassium channel activators. researchgate.net

Structure-Activity Relationship (SAR) Analysis of 2-Methyl-N-(o-tolyl)benzamide Derivatives

Influence of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of this compound analogs are profoundly influenced by the nature and position of substituents on the aromatic rings. SAR analysis has been a critical component in optimizing these molecules for their intended biological targets.

For HDAC Inhibition and Antiproliferative Activity: The SAR for benzamide-based HDAC inhibitors is well-defined. researchgate.net A 2'-amino or 2'-hydroxy group on the anilide (the N-phenyl ring) is considered indispensable for HDAC inhibitory activity, likely acting as a hydrogen-bonding site. nih.govacs.org The steric bulk of substituents at the 3' and 4' positions of the anilide ring also plays an important role in the interaction with the enzyme. nih.govacs.org On the benzamide portion, having an NH2 or CH3 group at the R2 position confers selective antiproliferative activity. tandfonline.comtandfonline.com Furthermore, molecular length is a crucial factor, with shorter molecules generally showing more potent HDAC inhibition. nih.govtandfonline.com

For Insecticidal and Fungicidal Activity: In the case of 3-benzamido-N-phenylbenzamides (BPBs) that act on insect GABA receptors, N-demethyl analogs are potent inhibitors of radioligand binding and are highly effective insecticides, whereas their N-methyl counterparts show little to no binding activity. nih.gov For fungicidal benzamides substituted with a pyridine-linked 1,2,4-oxadiazole, a 2-fluoro substituent on the benzamide's benzene (B151609) ring resulted in superior activity against the tested fungi compared to other substitutions. nih.gov

For Potassium Channel Modulation: In the development of benzamide-derived Kv1.3 inhibitors, SAR analysis revealed that stereochemistry is critical. For hydroxy derivatives, cis-isomers were more active than their trans counterparts. nih.gov Conversely, for carbamate (B1207046) derivatives, the trans-isomers were generally more potent, with some achieving IC50 values in the low nanomolar range (122-166 nmol L-1). nih.gov

For Antiviral Activity: In developing benzamide derivatives as influenza A nucleoprotein inhibitors, modifications were focused on the 'A ring' (the benzoyl part). It was found that ortho- or para-substitution on this ring increased potency, while meta-substitution had a modest effect. scirp.org A para-nitro group dramatically increased potency, and di- and tri-substituted A rings showed even better efficacy. scirp.org

This collective body of research underscores the versatility of the N-substituted benzamide scaffold. Through systematic structural modifications, guided by SAR studies, analogs of this compound can be fine-tuned to achieve high potency and selectivity for a wide array of biological targets.

Rational Design of Analogs for Enhanced Bioactivity

The rational design of analogs of this compound is a strategic process aimed at enhancing their biological activity by making specific structural modifications. This process is heavily reliant on understanding the structure-activity relationships (SAR) of the benzamide scaffold. The core idea is to modify the lead compound, in this case, this compound, to improve its interaction with biological targets, thereby increasing its therapeutic efficacy.

Key strategies in the rational design of benzamide analogs include:

Molecular Modification: This involves altering substituents on the aromatic rings and the length of the molecule. For instance, introducing different groups at the R1 and R2 positions on the terminal benzene rings can significantly impact the compound's inhibitory potency on enzymes like histone deacetylases (HDACs). nih.gov The length of the inhibitor has been shown to be as crucial as the specific chemical groups attached. nih.gov

Privileged-Fragment-Merging (PFM): This strategy involves combining known "privileged fragments"—structural motifs that are known to bind to specific biological targets—into a single molecule. For example, the benzamide fragment is a key component in some glucokinase activators (GKAs), and merging it with other privileged fragments like cyclopropylsulfonyl and aminothiazolyl moieties has led to the development of potent GKA candidates. researchgate.net

Structural Simplification: In some cases, large and complex lead compounds can be simplified to improve their drug-like properties, such as synthetic accessibility and pharmacokinetic profiles. nih.gov This involves truncating unnecessary groups without compromising the key interactions with the target. nih.gov

Lipophilicity Modulation: The permeability of a compound through biological membranes can be enhanced by modulating its lipophilicity. For instance, the introduction of trifluoromethyl groups can increase membrane permeability.

Hydrogen Bonding: The ability of a compound to form hydrogen bonds with its target is crucial for binding affinity. Planar amide groups, a characteristic feature of benzamides, are known to improve target binding.

A common approach in rational drug design is to start with a known bioactive compound and systematically modify its structure. For example, based on the known HDAC inhibitors Entinostat (MS-275) and Mocetinostat (MGCD0103), new N-substituted benzamide derivatives have been designed and synthesized. researchgate.net These modifications often focus on the linker region and the zinc-binding group of the molecule to optimize its interaction with the target enzyme. researchgate.net

The following table summarizes some rational design strategies and their intended effects on the bioactivity of benzamide analogs:

| Design Strategy | Structural Modification | Intended Effect on Bioactivity |

| Molecular Modification | Varying substituents on terminal benzene rings | Enhance inhibitory potency against enzymes like HDACs nih.gov |

| Privileged-Fragment-Merging | Combining benzamide with other known bioactive fragments | Create hybrid molecules with improved potency (e.g., glucokinase activators) researchgate.net |

| Structural Simplification | Removing non-essential structural components | Improve pharmacokinetic properties and synthetic accessibility nih.gov |

| Lipophilicity Modulation | Introducing lipophilic groups (e.g., trifluoromethyl) | Increase membrane permeability |

| Hydrogen Bonding Optimization | Modifying groups to enhance hydrogen bond formation | Improve binding affinity to the biological target |

Mechanistic Investigations of Biological Action

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr This method is widely used to understand the interaction between a ligand, such as a this compound analog, and its biological target, which is often a protein receptor or an enzyme. mdpi.com The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to its target. innovareacademics.in

In the context of benzamide derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action, particularly as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in gene expression, and their dysregulation is implicated in various diseases, including cancer. nih.gov HDAC2, a member of the class I HDACs, is a common target for benzamide-based inhibitors. nih.gov

Docking studies of benzamide derivatives with HDAC2 have revealed that the benzamide moiety often acts as a zinc-binding group (ZBG), interacting with the zinc ion in the active site of the enzyme. researchgate.netuobaghdad.edu.iq This interaction is crucial for the inhibitory activity of the compound. The GOLD program is a commonly used software for flexible docking of ligands into the binding site of enzymes. nih.gov

The binding affinity of a ligand to its target is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values are determined through in vitro competitive binding assays. nih.gov For example, a series of benzamide derivatives were evaluated for their binding affinities to σ1 and σ2 receptors, with some analogs showing nanomolar binding affinities. nih.gov Similarly, the inhibitory activity of benzamide derivatives against HDAC isoforms has been determined, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov

The following table presents a hypothetical example of binding affinity data for a series of benzamide analogs targeting HDAC2, which could be generated from such studies:

| Compound | Modification | Binding Affinity (IC50, nM) |

| This compound | Parent Compound | 500 |

| Analog A | Addition of a hydroxyl group | 250 |

| Analog B | Replacement of methyl with trifluoromethyl | 150 |

| Analog C | Introduction of a piperidine (B6355638) ring | 75 |

Molecular docking simulations not only predict binding affinity but also provide detailed insights into the key interactions between a ligand and its target at the molecular level. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net Identifying these key interactions and the specific amino acid residues involved in the binding site is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

For benzamide-based HDAC inhibitors, the binding site is a tubular pocket with a zinc ion at its base. nih.gov Key interactions often involve:

Coordination with the Zinc Ion: The zinc-binding group of the benzamide derivative forms a coordination bond with the zinc ion in the active site of HDAC. nih.gov

Hydrogen Bonds: The amide group and other functional groups on the benzamide derivative can form hydrogen bonds with amino acid residues in the binding pocket, such as glutamate, aspartate, and histidine. mdpi.com

Hydrophobic Interactions: The aromatic rings of the benzamide derivative often engage in hydrophobic interactions with nonpolar amino acid residues in the binding site, such as tyrosine and phenylalanine. mdpi.com

For instance, in the case of certain benzamide derivatives targeting human dihydrofolate reductase (hDHFR), molecular modeling studies have shown that the amide group plays a significant role in binding the ligand to the enzyme. mdpi.com The interactions with key residues like Gly-117, Asn-64, and Arg-70 were identified as crucial for the inhibitory activity. mdpi.com

In Vivo Biological Assessments for Benzamide Derivatives

While in vitro and in silico studies provide valuable information about the potential bioactivity of benzamide derivatives, in vivo biological assessments are essential to evaluate their efficacy and pharmacokinetic properties in a living organism. These studies are typically conducted in animal models that are relevant to the disease being targeted.

For example, the antidiabetic potential of some benzamide derivatives has been evaluated in streptozotocin (B1681764) (STZ)-nicotinamide-induced diabetic models in rats. jmpas.com In such studies, various biochemical parameters, such as blood glucose levels, are measured to determine the compound's effectiveness. jmpas.com One study found that a benzamide derivative with a cloprothiazole (B1605399) substitution demonstrated significant antidiabetic and antioxidant potential compared to the standard drug metformin. jmpas.com

In the context of cancer research, the in vivo efficacy of benzamide derivatives is often assessed in xenograft models, where human tumor cells are implanted into immunodeficient mice. nih.gov The ability of the compound to inhibit tumor growth is then monitored over time. For instance, two benzamide derivatives, compounds 4 and 26, showed significant activity in decreasing tumor growth in a glioblastoma xenograft model. nih.gov

The following table provides a hypothetical summary of results from an in vivo study of a benzamide derivative for cancer treatment:

| Animal Model | Compound | Tumor Growth Inhibition (%) |

| Glioblastoma Xenograft (Mouse) | Benzamide Analog X | 65 |

| Glioblastoma Xenograft (Mouse) | Placebo | 0 |

Computational Approaches in Drug Discovery and Lead Optimization for Benzamides

Computational approaches are integral to modern drug discovery and play a crucial role in the lead optimization of benzamide derivatives. mdpi.com These methods accelerate the process of identifying and refining promising drug candidates by predicting their properties and interactions with biological targets. silicos-it.be

Key computational approaches used in benzamide drug discovery include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models can be used to predict the activity of new, unsynthesized compounds and to identify the structural features that are important for activity. mdpi.com

Virtual Screening: This technique involves computationally screening large libraries of compounds to identify those that are most likely to bind to a specific biological target. mdpi.com This approach can significantly reduce the number of compounds that need to be synthesized and tested in the laboratory.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its target over time. innovareacademics.inpeerj.com This can help to understand the stability of the ligand-target complex and to identify key conformational changes that occur upon binding. mdpi.com

ADMET Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. jonuns.com This information is crucial for selecting compounds with favorable pharmacokinetic and safety profiles for further development. researchgate.net

For example, a study on N-(phenylcarbamoyl)benzamide used docking experiments and ADMET prediction to evaluate its potential as an anticancer agent. itb.ac.id The results indicated that the compound had a favorable rerank score and satisfactory ADMET properties. itb.ac.id In another study, a combination of molecular docking and 3D-QSAR was used to design potent Rho-associated coiled-coil containing protein kinase 1 (ROCK1) inhibitors based on an N-ethyl-4-(pyridin-4-yl)benzamide scaffold. peerj.com

These computational approaches, when used in an integrated manner, provide a powerful platform for the rational design and optimization of benzamide derivatives as potential therapeutic agents.

Future Directions and Emerging Research Avenues for 2 Methyl N O Tolyl Benzamide

Development of Novel and Sustainable Synthetic Pathways

The synthesis of 2-Methyl-N-(o-tolyl)benzamide and related benzamides is poised for significant innovation, with a strong emphasis on developing novel and sustainable pathways. Traditional methods often require harsh conditions and generate considerable waste. ajrconline.org Future research will likely focus on catalytic systems that are more efficient and environmentally benign.

One promising area is the use of microwave-assisted organic synthesis, which can dramatically reduce reaction times and improve yields compared to conventional heating methods. ajrconline.org This technique is considered a green chemistry approach as it often requires less solvent and energy. ajrconline.org For instance, a conventional synthesis of a benzamide (B126) might require 30 minutes of reflux, while a microwave-assisted reaction could potentially achieve the same or better results in a fraction of the time. ajrconline.org

Another avenue of exploration is the development of novel catalytic systems. For example, researchers are investigating the use of ruthenium-mediated [2 + 2 + 2] cycloaddition of α,ω-diynes and cyanamides to create pyridine (B92270) derivatives, which could be adapted for benzamide synthesis. researchgate.net Similarly, multicomponent reactions (MCRs) offer a "one-pot" approach to synthesize complex molecules from three or more reactants, minimizing intermediate separation steps and waste. rasayanjournal.co.in The development of reusable catalysts, such as those based on magnetic nanoparticles, is also a key goal in sustainable synthesis. jocpr.com

| Synthetic Approach | Advantages |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yield, lower energy consumption. ajrconline.org |

| Multicomponent Reactions (MCRs) | "One-pot" synthesis, reduced waste, increased efficiency. rasayanjournal.co.in |

| Novel Catalytic Systems | Potential for higher selectivity, milder reaction conditions, and use of more abundant metals. researchgate.netjocpr.com |

| Continuous-Flow Reactions | Improved control over reaction parameters, enhanced safety, and potential for scalability. mdpi.com |

Advanced Spectroscopic and Imaging Techniques for Characterization

The precise characterization of this compound and its derivatives is crucial for understanding their structure-activity relationships. Future research will increasingly rely on advanced spectroscopic and imaging techniques to provide deeper insights.

While standard techniques like ¹H & ¹³C NMR, FT-IR, and mass spectrometry will remain fundamental, more sophisticated methods are emerging. researchgate.nettandfonline.com Two-dimensional NMR techniques, such as COSY and HSQC, can provide detailed information about the connectivity of atoms within the molecule. ajchem-a.com

Single-crystal X-ray diffraction is another powerful tool for determining the precise three-dimensional structure of a compound, which is invaluable for understanding its interactions with biological targets. researchgate.net Furthermore, advanced mass spectrometry techniques can provide information on the collision cross-section of molecules, offering another layer of structural detail. uni.lu

In the realm of imaging, techniques that can visualize the distribution of benzamides within biological systems at a subcellular level will be instrumental. This could involve the development of fluorescently tagged analogs of this compound for use in advanced microscopy techniques.

| Characterization Technique | Information Provided |

| 2D NMR (COSY, HSQC) | Detailed atomic connectivity and structural elucidation. ajchem-a.com |

| Single-Crystal X-ray Diffraction | Precise three-dimensional molecular structure. researchgate.net |

| Advanced Mass Spectrometry | Collision cross-section and detailed structural information. uni.lu |

| Fluorescence Microscopy | Subcellular localization and distribution within biological systems. |

Exploration of Additional Biological Targets and Therapeutic Applications

While this compound has been investigated for certain biological activities, there is significant potential to explore a wider range of targets and therapeutic applications. The benzamide scaffold is a common feature in many biologically active compounds, suggesting that this compound and its derivatives could have a broad spectrum of activity. nih.gov

Research has indicated that some benzamide derivatives exhibit antifungal and antibacterial properties. rsc.org Future studies could systematically screen this compound against a diverse panel of pathogens to identify new antimicrobial leads. For example, some benzamides have shown activity against Sclerotinia sclerotiorum and Staphylococcus aureus.

Furthermore, the potential of benzamides as anticancer agents is an active area of research. nih.gov Studies have shown that certain benzamide derivatives exhibit cytotoxicity against various cancer cell lines. Future work could involve screening this compound against a panel of cancer cell lines and investigating its mechanism of action. Some research has pointed to the inhibition of enzymes like cyclooxygenase (COX) as a potential mechanism for the anti-inflammatory and anticancer effects of some benzamides.

The exploration of novel biological targets could also extend to G-protein coupled receptors (GPCRs), ion channels, and various enzymes. nih.govnih.gov For instance, N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov

Integration of Artificial Intelligence and Machine Learning in Benzamide Research

In the context of this compound, AI and ML algorithms can be used to:

Predict Biological Activity: Machine learning models can be trained on existing data to predict the biological activity of novel benzamide derivatives, helping to prioritize which compounds to synthesize and test. nih.gov This can significantly reduce the time and cost of drug discovery. researchgate.net

Optimize Synthetic Pathways: AI can be used to analyze vast amounts of chemical reaction data to propose novel and more efficient synthetic routes. acs.org This includes predicting reaction outcomes and identifying optimal reaction conditions.

De Novo Drug Design: Generative AI models can design entirely new benzamide structures with desired properties, opening up new avenues for therapeutic development. nih.gov

Analyze Large Datasets: The integration of AI can help researchers analyze complex datasets from high-throughput screening and spectroscopic analyses, uncovering previously hidden patterns and insights. fortunejournals.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of chemical syntheses, aiming to minimize environmental impact and enhance sustainability. jocpr.com For the synthesis of this compound, several green chemistry approaches can be adopted.

Key principles of green chemistry applicable to benzamide synthesis include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids. rasayanjournal.co.in

Catalysis: Employing catalysts to increase reaction efficiency and reduce the need for stoichiometric reagents. jocpr.com This includes the use of biocatalysts (enzymes) and photocatalysts. jocpr.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis. ajrconline.org

Solventless Reactions: Conducting reactions in the absence of a solvent, which can be achieved through techniques like ball milling or "grindstone chemistry". rasayanjournal.co.in

By embracing these green chemistry principles, the synthesis of this compound can become more environmentally friendly and economically viable. rasayanjournal.co.in

Q & A

Q. Optimization Strategies

- Reagent Selection : Substituting paraldehyde with acetaldehyde improves reaction speed and yield (e.g., 80% yield in Example 3 of ) .

- Solvent and Temperature : Refluxing in ethanol with controlled distillation volumes reduces byproducts .

- Catalysts : Acidic catalysts (e.g., concentrated HCl) enhance cyclization efficiency .

What analytical techniques are critical for characterizing this compound?

Q. Basic Characterization Methods

Q. Advanced Techniques

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 437.1861 in ) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability for storage or formulation studies.

How can crystallographic data resolve structural ambiguities in this compound derivatives?

Q. Advanced Crystallographic Workflow

Data Collection : Use SCXRD with Mo/Kα radiation (λ = 0.71073 Å) .

Refinement : SHELXL-97 for least-squares refinement; restraints for disordered groups (e.g., AFIX 127 in ) .

Hydrogen Bonding Analysis : Identify N-H∙∙∙O and C-H∙∙∙C interactions (e.g., chains along [001] in ) .

Q. Example Structural Insights

| Parameter | Value | Source |

|---|---|---|

| Dihedral angle (amide/benzoyl) | 59.96° | |

| N-H∙∙∙O bond length | 2.89 Å | |

| C=O bond length | 1.22 Å |

How do structural modifications (e.g., substituents) impact biological activity, and how can these be analyzed?

Q. Structure-Activity Relationship (SAR) Strategies

- Lipophilicity Modulation : Trifluoromethyl groups enhance membrane permeability (e.g., RAF709 in ) .

- Hydrogen Bonding : Planar amide groups improve target binding (e.g., antitumor activity in Hu7691 analogs) .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with enzymes like Akt or RAF kinases .

Case Study : Replacing the piperidine ring in this compound with a thiazole (as in FIMX, ) alters CNS penetration due to steric effects .

How should researchers address contradictory data in biological assays for structural analogs?

Q. Methodological Approach

Control Experiments : Verify purity via HPLC and exclude degradation products .

Crystallographic Comparison : Assess if minor structural changes (e.g., dihedral angles in vs. 16) affect binding .

Dose-Response Studies : Use IC₅₀/EC₅₀ curves to differentiate potency (e.g., Hu7691’s improved safety profile in ) .

Example : Variability in Akt inhibition between this compound and Hu7691 may arise from sulfamoyl group orientation .

What advanced methodologies are recommended for studying hydrogen-bonding networks?

Q. Advanced Techniques

- SHELX Refinement : Restrain displacement parameters (DELU command) for accurate H-atom placement .

- ORTEP-3 Visualization : Generate 3D models to illustrate intermolecular interactions (e.g., herringbone packing in ) .

- Dynamic NMR : Probe hydrogen-bond dynamics in solution (e.g., variable-temperature ¹H NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.